molecular formula C27H24N2 B12634041 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile CAS No. 920302-50-7

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile

Cat. No.: B12634041
CAS No.: 920302-50-7
M. Wt: 376.5 g/mol
InChI Key: LIUBOYXAXDRYFH-UHFFFAOYSA-N
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Description

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their unique structural properties and have been extensively studied for their applications in various fields, including optoelectronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the fusion of carbazole with benzonitrile derivatives under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the process. For instance, the use of palladium-catalyzed coupling reactions can be employed to introduce the butylphenyl group into the carbazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be utilized to scale up the production process. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-2,3-dione, while reduction can produce 9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can inhibit enzymes like topoisomerases and telomerases, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-(4-Butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile exhibits unique properties such as higher photoluminescence quantum yields and better stability under various conditions. These characteristics make it a valuable compound for applications in optoelectronics and pharmaceuticals .

Properties

CAS No.

920302-50-7

Molecular Formula

C27H24N2

Molecular Weight

376.5 g/mol

IUPAC Name

9-(4-butylphenyl)-6,11-dihydro-5H-benzo[a]carbazole-3-carbonitrile

InChI

InChI=1S/C27H24N2/c1-2-3-4-18-5-8-20(9-6-18)21-10-13-24-25-14-11-22-15-19(17-28)7-12-23(22)27(25)29-26(24)16-21/h5-10,12-13,15-16,29H,2-4,11,14H2,1H3

InChI Key

LIUBOYXAXDRYFH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC3=C(C=C2)C4=C(N3)C5=C(CC4)C=C(C=C5)C#N

Origin of Product

United States

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